2-Bromo-6-(4-cyclopentylpiperazin-1-YL)benzonitrile

Description

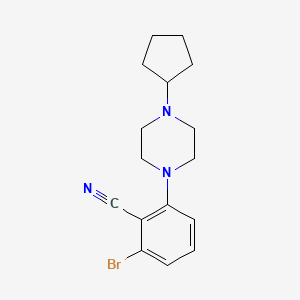

2-Bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile (CAS: [1260678-61-2]) is a brominated aromatic compound featuring a benzonitrile core substituted with a 4-cyclopentylpiperazinyl group at the 6-position and a bromine atom at the 2-position . Its molecular formula is C₁₆H₁₉BrN₄, with a molecular weight of 347.26 g/mol. The compound’s structure combines a rigid aromatic system with a flexible piperazine ring, which is further modified by a cyclopentyl substituent.

Structure

3D Structure

Properties

Molecular Formula |

C16H20BrN3 |

|---|---|

Molecular Weight |

334.25 g/mol |

IUPAC Name |

2-bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile |

InChI |

InChI=1S/C16H20BrN3/c17-15-6-3-7-16(14(15)12-18)20-10-8-19(9-11-20)13-4-1-2-5-13/h3,6-7,13H,1-2,4-5,8-11H2 |

InChI Key |

ZFJCWKIBCNUPKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)C3=C(C(=CC=C3)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzonitrile and 4-cyclopentylpiperazine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is typically heated to facilitate the formation of the desired product.

Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to enhance the reaction rate and yield. Common reagents include bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to deprotonate the piperazine and promote nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 2-position is activated for substitution due to the electron-withdrawing nitrile group at the 6-position. Common reactions include:

Nitrile Group Transformations

The nitrile moiety offers opportunities for functionalization:

Piperazine Ring Modifications

The 4-cyclopentylpiperazine group can undergo alkylation or acylation:

Electrophilic Aromatic Substitution

The electron-rich benzene ring (due to the piperazine’s N-atom) may undergo:

Cross-Coupling Reactions

The bromine atom facilitates metal-catalyzed couplings:

Key Mechanistic Insights

-

Steric Effects : The cyclopentyl group on piperazine may hinder reactions at the tertiary amine .

-

Electronic Effects : The nitrile group directs electrophilic substitution to the para position relative to itself .

-

Solvent Compatibility : Polar aprotic solvents (e.g., DMF, THF) are optimal for SNAr and coupling reactions, as noted in Step 3 ( ).

Limitations and Research Gaps

Direct experimental data for this compound are scarce, necessitating extrapolation from structurally related systems. For instance, while discusses PARP inhibitors with similar piperazine motifs, specific reaction yields or kinetics are unreported. Further studies should validate these pathways experimentally.

Scientific Research Applications

Medicinal Chemistry

Antitubercular Agents:

Recent studies have highlighted the synthesis of compounds related to 2-Bromo-6-(4-cyclopentylpiperazin-1-YL)benzonitrile as potential antitubercular agents. Research indicates that derivatives of piperazine, which include this compound, are being explored for their efficacy against Mycobacterium tuberculosis. The design and synthesis of such compounds aim to enhance their biological activity while minimizing toxicity to human cells .

Neuropharmacology:

The compound's structural features suggest it may interact with neurotransmitter systems. Piperazine derivatives are often investigated for their effects on serotonin and dopamine receptors, making them candidates for treating psychiatric disorders. The cyclopentyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration .

Synthetic Applications

Building Block in Organic Synthesis:

this compound serves as a versatile building block in organic synthesis. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, enabling the development of more complex molecules. This property is particularly valuable in the synthesis of novel pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Case Study 1: Antitubercular Activity

A study synthesized a series of piperazine derivatives, including those based on this compound, which exhibited significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. The compounds were evaluated for cytotoxicity on human embryonic kidney cells, demonstrating low toxicity levels .

Case Study 2: Neuropharmacological Screening

Another investigation focused on the neuropharmacological properties of piperazine derivatives. Compounds similar to this compound were screened for serotonin receptor binding affinity, indicating potential use in treating anxiety and depression .

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-cyclopentylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety in the compound can bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. Additionally, the compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Effects on Reactivity and Binding :

- The cyclopentylpiperazinyl group in the target compound introduces significant steric bulk compared to the methylpiperazinyl analog (280.17 g/mol vs. 347.26 g/mol). This bulk may enhance binding affinity to hydrophobic enzyme pockets but reduce aqueous solubility .

- The dioxaborinane analog (293.95 g/mol) replaces the piperazine with a boron-containing ring, enabling participation in cross-coupling reactions, a feature absent in other bromobenzonitrile derivatives .

Electronic Modulation: The nitrile group in all compounds acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to specific positions on the aromatic ring.

Applications in Drug Discovery: Methylpiperazine derivatives (e.g., 280.17 g/mol compound) are frequently used in central nervous system (CNS) drug candidates due to their balance of lipophilicity and solubility . Cyclopropylamino analogs (237.11 g/mol) offer minimal steric hindrance, making them ideal intermediates for further derivatization in lead optimization .

Research Findings and Trends

- Synthetic Utility : The bromine atom in these compounds facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling diversification of the aromatic core .

- Medicinal Chemistry : Piperazine-containing analogs are prevalent in kinase inhibitor development, with substituent size (methyl vs. cyclopentyl) modulating selectivity profiles .

- Limitations : Boron-containing derivatives, while synthetically valuable, may face stability issues under physiological conditions, limiting their direct therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for synthesizing 2-Bromo-6-(4-cyclopentylpiperazin-1-YL)benzonitrile, and how can reaction parameters be optimized?

- Methodology : A two-step approach is common: (1) Bromination of the benzonitrile precursor at the 2-position, followed by (2) nucleophilic substitution with 4-cyclopentylpiperazine. Optimizing stoichiometry (e.g., excess piperazine derivative), solvent polarity (e.g., DMF or THF), and temperature (80–120°C) improves yield. Catalytic methods, such as Pd-mediated cross-coupling for bromine substitution, may also apply .

- Key Considerations : Monitor intermediates via TLC or HPLC. Impurities like unreacted brominated precursors require purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR : H/C NMR identifies substituents (e.g., cyclopentylpiperazine protons at δ 2.5–3.5 ppm, benzonitrile carbons at ~115 ppm).

- IR : CN stretch (~2230 cm) confirms the nitrile group .

- X-ray crystallography : Resolve stereochemistry and bond angles using SHELX programs for refinement .

Advanced Research Questions

Q. How do solvation dynamics and solvent polarity affect the molecular orientation and reactivity of this compound?

- Methodology : Conduct molecular dynamics (MD) simulations in solvents like water, DMSO, or acetonitrile. Analyze radial distribution functions (RDFs) to assess hydrogen bonding between the nitrile group and protic solvents. Surface tension measurements (e.g., pendant drop method) quantify interfacial behavior .

- Data Interpretation : Higher dipole solvents (e.g., benzonitrile, µ = 4.18 D) stabilize the compound’s planar conformation, influencing reactivity in cross-coupling reactions .

Q. What fragmentation pathways dominate in mass spectrometric analysis, and how do they inform stability under experimental conditions?

- Methodology : Use electron ionization (EI) or ESI-MS to identify major fragments. For example:

- Loss of Br (m/z reduction by 79/81) from the brominated aromatic ring.

- Cleavage of the piperazine-cyclopentyl bond (m/z ~180–200).

Q. How can computational modeling resolve contradictions in catalytic activity data during hydrogenation or coupling reactions?

- Case Study : Catalyst deactivation (e.g., Pd/C) in nitrile hydrogenation may arise from strong adsorption of intermediates. Pre-treat catalysts with HCOOH–NEt to block active sites and compare turnover frequencies (TOFs). DFT simulations identify adsorption energies of intermediates on metal surfaces .

- Experimental Design : Use ICP-OES to quantify metal leaching and operando spectroscopy (e.g., DRIFTS) to monitor surface species .

Q. What role does the nitrile group play in non-radiative decay processes in photophysical applications?

- Methodology : For TADF studies, measure photoluminescence quantum yields (PLQY) and transient PL (TrPL) to quantify radiative () and non-radiative () rates. Compare with derivatives lacking the nitrile group (e.g., 25ACA vs. 26ACA) to isolate its electronic effects .

- Computational Support : TD-DFT calculations predict excited-state geometries and spin-orbit coupling (SOC) values .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or crystallinity across studies?

- Resolution :

- Solubility : Use Hansen solubility parameters (HSPs) to rationalize solvent compatibility. For example, high HSP-polarity solvents (e.g., DMSO) may dissolve the compound better than non-polar analogs .

- Crystallinity : Vapor diffusion methods (e.g., ether into DCM) yield single crystals. If unsuccessful, employ powder XRD paired with Rietveld refinement to infer polymorphic forms .

Q. Why do catalytic yields vary significantly in Suzuki-Miyaura couplings involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.